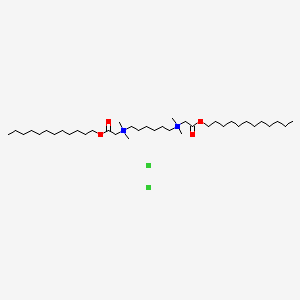
Dodeconium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodeconium is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is a member of the alkane family, characterized by its long carbon chain. The compound is known for its stability and versatility, making it a valuable subject of study in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodeconium typically involves the hydrogenation of dodecane, a twelve-carbon alkane. This process requires a catalyst, often platinum or palladium, and is conducted under high pressure and temperature conditions. The reaction can be represented as follows:
C12H26+H2→C12H28
Industrial Production Methods
In an industrial setting, this compound is produced through a similar hydrogenation process but on a much larger scale. The use of continuous flow reactors allows for the efficient production of large quantities of the compound. The reaction conditions are carefully controlled to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dodeconium undergoes several types of chemical reactions, including:
Oxidation: When exposed to oxygen, this compound can form dodecanol and dodecanoic acid.
Reduction: The compound can be reduced to form smaller alkanes.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens, forming compounds like dodecyl chloride.
Common Reagents and Conditions
Oxidation: Requires oxygen or an oxidizing agent like potassium permanganate.
Reduction: Typically involves hydrogen gas and a metal catalyst.
Substitution: Halogenation requires halogens like chlorine or bromine and is often conducted under UV light.
Major Products
Oxidation: Dodecanol, Dodecanoic acid
Reduction: Smaller alkanes (e.g., decane, octane)
Substitution: Dodecyl chloride, Dodecyl bromide
Applications De Recherche Scientifique
Dodeconium has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Studied for its potential as a biofuel due to its high energy content.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Dodeconium exerts its effects varies depending on its application. In biological systems, it interacts with cell membranes, disrupting their structure and function. This property is particularly useful in its antimicrobial applications. In chemical reactions, its long carbon chain provides a stable backbone that can undergo various transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecane: A twelve-carbon alkane similar to Dodeconium but without the additional hydrogen atoms.
Dodecanol: An alcohol derivative of this compound.
Dodecanoic Acid: A carboxylic acid derivative of this compound.
Uniqueness
This compound’s unique properties, such as its stability and versatility, make it distinct from other similar compounds
Propriétés
Numéro CAS |
3818-69-7 |
|---|---|
Formule moléculaire |
C38H78ClN2O4+ |
Poids moléculaire |
662.5 g/mol |
Nom IUPAC |
(2-dodecoxy-2-oxoethyl)-[6-[(2-dodecoxy-2-oxoethyl)-dimethylazaniumyl]hexyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C38H78N2O4.ClH/c1-7-9-11-13-15-17-19-21-25-29-33-43-37(41)35-39(3,4)31-27-23-24-28-32-40(5,6)36-38(42)44-34-30-26-22-20-18-16-14-12-10-8-2;/h7-36H2,1-6H3;1H/q+2;/p-1 |
Clé InChI |
KURFLXDTVQVXIG-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCC.[Cl-].[Cl-] |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCC.[Cl-] |
Synonymes |
dichloride hexamethylene-1,6-(N-dimethylcarbdodecyloxymethyl)ammonium dodeconium dodonium |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















